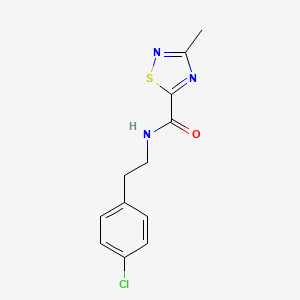
N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide" is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, dyes, semiconductors, and polymers .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of related compounds has been reported using click chemistry approaches, where azides react with alkynes to form 1,2,3-triazoles, which can be further functionalized . Another method involves dehydrosulfurization using mercury oxide to form triazolothiadiazoles . These methods highlight the versatility of thiadiazole chemistry and the potential pathways that could be adapted for the synthesis of "N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by X-ray diffraction techniques, which reveal the crystalline nature and the space group of the compounds. For example, a related compound crystallized in an orthorhombic system with specific unit-cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data for validation .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites, such as the amine group and the thiadiazole ring. The presence of chlorine substituents can influence the reactivity and the type of reactions the compound can undergo. For example, the presence of a chlorophenyl group can lead to intermolecular hydrogen bonding, as seen in the case of N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen substituents like chlorine can affect the polarity, solubility, and melting point of the compound. Spectroscopic techniques such as FT-IR, NMR, and HRMS are used to characterize these compounds . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and stability of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activity
The synthesis of thiadiazole derivatives, including structures similar to N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, has been explored for their fungicidal activities. These compounds have shown moderate activity against various fungi, with the presence of an alkyl group on the thiadiazole ring enhancing this activity (Tang Zi-lon, 2015).
Anticancer Potential
Some thiadiazole derivatives have been identified as potent anticancer agents. For instance, specific thiadiazole compounds have shown significant inhibition of Hepatocellular carcinoma cell lines, suggesting their potential as therapeutic agents (S. M. Gomha et al., 2017).
Nematocidal Activities
Novel oxadiazole derivatives containing thiadiazole amide groups have demonstrated promising nematocidal activities. These compounds, structurally related to N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, could serve as lead compounds for the development of new nematicides (Dan Liu et al., 2022).
Antimicrobial Properties
The synthesis of new thiadiazoles and thiadiazolines, incorporating moieties similar to the compound of interest, has shown moderate antimicrobial activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (P. Sah et al., 2014).
Synthesis and Structural Studies
The synthesis and crystal structure of thiadiazole-containing compounds have been extensively studied. These studies provide valuable insights into the structural and chemical properties of similar compounds, such as N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (Zhijin Fan et al., 2010).
DNA Methylation Effects
Research on substituted azoles, including thiadiazole derivatives, has revealed their ability to inhibit tumor DNA methylation, suggesting a potential role in cancer treatment or as a tool in genetic studies (T. R. Hovsepyan et al., 2019).
Antiviral Activity
Thiadiazole sulfonamides, structurally related to the compound , have exhibited antiviral activities against tobacco mosaic virus, highlighting the potential of thiadiazole derivatives in antiviral research (Zhuo Chen et al., 2010).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and any modifications that could be made to improve the compound’s properties or reduce its hazards.
I hope this general guide is helpful. If you have a specific compound or topic in mind, feel free to ask!
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-8-15-12(18-16-8)11(17)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKYXVPAWBHGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

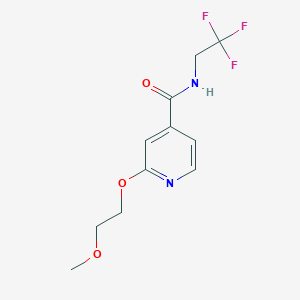

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
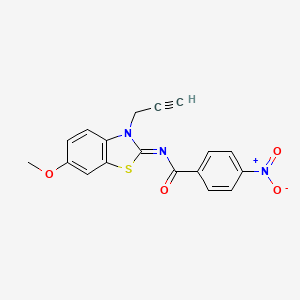
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
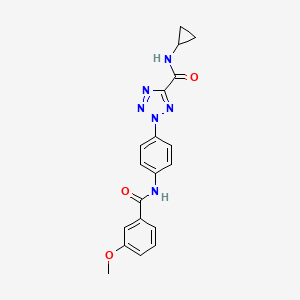
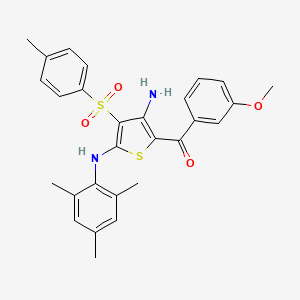
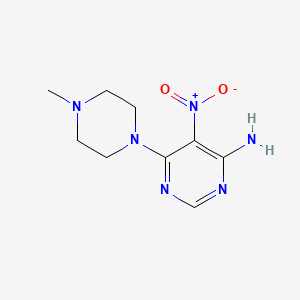
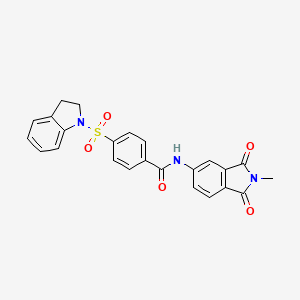
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)